Fenspiride Fenspiride 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is an azaspiro compound.
Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases. It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract (like rhinopharyngitis, laryngitis, tracheobronchitis, otitis and sinusitis), as well as for maintenance treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 5053-06-5
VCID: VC21344498
InChI: InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
SMILES: C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

Fenspiride

CAS No.: 5053-06-5

Cat. No.: VC21344498

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fenspiride - 5053-06-5

CAS No. 5053-06-5
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Standard InChI Key FVNFBBAOMBJTST-UHFFFAOYSA-N
SMILES C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Canonical SMILES C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Appearance Off-White to Pale Yellow Solid
Melting Point 232-233

Pharmacological Properties and Mechanism of Action

General Description

Fenspiride functions as an antagonist of 5-hydroxytryptamine, with bronchial smooth muscle expansion effects positioned between isoproterenol and theophylline. It effectively reduces bronchial obstruction and eliminates air resistance in the lungs while demonstrating antitussive, antipyretic, analgesic, and anti-inflammatory properties .

Multiple Mechanisms of Action

Fenspiride operates through several complementary mechanisms that explain its clinical effects:

Anti-inflammatory Effects

The compound inhibits the calcium signal evoked by inflammatory peptide formyl-Met-Leu-Phe (fMLP) in peritoneal macrophages, albeit at concentrations (approximately 1 mM) significantly higher than therapeutic levels (approximately 1 μM) . Additionally, fenspiride blocks Na⁺-H⁺ antiport activation by fMLP with an IC₅₀ of 3.1 ± 1.9 nM and by PMA (phorbol 12-myristate 13-acetate) with an IC₅₀ of 9.2 ± 3.1 nM .

Respiratory Effects

Research demonstrates that fenspiride possesses anti-bronchoconstriction activity, anti-secretory properties, and reduces the activity of phospholipase A2 and the release of proinflammatory leukotrienes . The compound has a clinically proven ability to increase ciliary activity in the bronchial epithelium and normalize bronchial secretions .

Neurogenic Pathway Modulation

In animal studies, fenspiride at low doses (0.15 mg/kg) exhibited interaction with nerve endings of bronchial capsaicin-sensitive nerve C-fibers, preventing neurogenic inflammation . At higher doses (15 mg/kg), it demonstrated direct relaxing action on smooth muscle cells .

Pharmacokinetic Profile

Absorption and Bioavailability

Following oral administration as a tablet, fenspiride exhibits relatively slow absorption characteristics. The maximum plasma concentration (206 ng/ml) is achieved approximately 6 hours post-administration . The absolute bioavailability is remarkably high at 90%, indicating efficient absorption from the gastrointestinal tract .

Distribution and Elimination

After intravenous administration, fenspiride demonstrates a plasma clearance of approximately 184 ml/min and a moderately large apparent volume of distribution (215 L) . The elimination half-life ranges from 14 to 16 hours, regardless of administration route .

Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of Fenspiride

ParameterValueAdministration RoutePopulation
Elimination Half-life16 hOral (80 mg single dose)Healthy adult males (fasted)
Elimination Half-life14 hIntravenous (80 mg single dose)Healthy adult males (fasted)
Maximum Plasma Concentration206 ng/mlOral (80 mg single dose)Healthy adult males
Time to Maximum Concentration6 hOral (80 mg single dose)Healthy adult males
Absolute Bioavailability90%Oral (single dose)Healthy adult males
Plasma Clearance184 ml/minIntravenous (single dose)Healthy adult males
Volume of Distribution215 LIntravenous (single dose)Healthy adult males

Clinical Applications and Therapeutic Uses

Chronic Obstructive Pulmonary Disease (COPD)

Fenspiride has been extensively studied in COPD management. The pathophysiology of COPD involves chronic inflammation of the upper airways, pulmonary parenchyma, and pulmonary vasculature, with cellular infiltration by neutrophils, macrophages, T lymphocytes, and eosinophils . Fenspiride's anti-inflammatory, anti-bronchoconstrictive, and anti-secretory activities make it valuable in treating this condition .

Chronic Sinusitis

Fenspiride has demonstrated effectiveness in treating chronic sinusitis by reducing inflammation of the sinus mucosa, improving drainage, and preventing stasis of pathological secretions . By reducing oedema, fenspiride decreases congestion and restores normal volume and viscosity of secretions .

Acute Respiratory Conditions

Clinical evidence supports fenspiride's efficacy in various acute respiratory conditions, including acute bronchitis and acute otitis media in children . Its combined anti-inflammatory and bronchodilatory effects provide symptomatic relief in these conditions.

Dosage and Administration

Recommended Dosage Regimens

Table 2: Recommended Dosage of Fenspiride

FormulationRecommended DosageMaximum Daily Dose
Tablets (80 mg)One tablet two to three times daily240 mg (3 tablets)
Syrup45-90 milliliters (3-6 tablespoons) daily90 milliliters

The predominant route of administration is oral, either as tablets or syrup .

Clinical Efficacy Evidence

Efficacy in Chronic Obstructive Pulmonary Disease

In patients with moderate chronic obstructive pulmonary disease, fenspiride therapy has demonstrated improvement in external respiratory function parameters, including FEV1, FVC, FEF 50-75, and PEF . Additionally, biochemical improvements were observed, with decreased levels of dienic conjugates and malonic dialdehyde, increased alpha-tocopherol in platelet membranes, and reduced functional activity of platelets .

Efficacy in Chronic Sinusitis

A randomized, double-blind, placebo-controlled study evaluated fenspiride (80 mg administered three times daily for one month) in chronic sinusitis patients . The primary efficacy criterion was change in computed tomography scores of paranasal sinuses measured using the V. Lund scale .

Table 3: Computed Tomography Results in Chronic Sinusitis Patients

GroupBaseline ScoreFinal ScoreChangePercentage ChangeStatistical Significance
Fenspiride8.547.570.97 decrease11.4% decreasep=0.008
Placebo9.259.270.02 increase0.2% increaseNot significant

The percentage of patients experiencing worsening (defined as ≥1 point increase) was significantly lower in the fenspiride group (15.2%) compared to the placebo group (35.4%)(p=0.025) .

Effects on Clinical Symptoms

In chronic sinusitis, fenspiride significantly improved clinical symptoms including nasal obstruction, rhinorrhea, and pain . After 10 days of treatment, 73.6% of patients in the fenspiride group showed improvement in nasal obstruction compared to 33.3% in the placebo group (p=0.002) . Similarly, 73.7% of fenspiride-treated patients experienced improvement in rhinorrhea versus 27.8% in the placebo group (p=0.011) .

Guinea Pig Models

In guinea pig studies, aerosolized fenspiride (1 mg/ml) caused a 58% reversal of capsaicin-induced bronchoconstriction, while intravenous fenspiride (1 mg/kg) resulted in a 45% reversal of citric acid-induced bronchoconstriction . Aerosolized fenspiride (3 and 10 mg/ml) also significantly reduced capsaicin-induced cough .

Rat Models

In rats with experimentally induced chronic obstructive pulmonary disease (60-day exposure to nitrogen dioxide), fenspiride administration during the acute stage abolished the constricting effect of the pollutant on bronchial smooth muscles . Low-dose fenspiride (0.15 mg/kg) prevented neurogenic inflammation, as confirmed by the absence of typical structural lung changes .

Adverse EventIncidenceDosage RegimenPopulation
Allergy4%80 mg twice daily (oral)Adult patients with respiratory conditions
Gastric painRareStandard therapeutic dosesMixed adult population

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